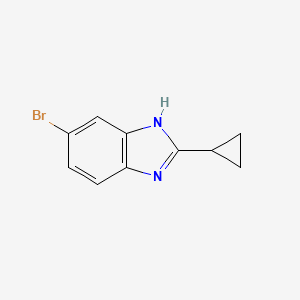

1H-Benzimidazole, 6-bromo-2-cyclopropyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Benzimidazole, 6-bromo-2-cyclopropyl- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen at the 6th position is replaced by a bromine atom and the hydrogen at the 2nd position is replaced by a cyclopropyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- typically involves the following steps:

Starting Materials: The synthesis begins with ortho-phenylenediamine and a suitable brominated precursor.

Cyclization: The ortho-phenylenediamine undergoes cyclization with the brominated precursor under acidic conditions to form the benzimidazole core.

Bromination: The benzimidazole core is then brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS).

Cyclopropylation: Finally, the brominated benzimidazole is reacted with a cyclopropylating agent to introduce the cyclopropyl group at the 2nd position.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 6-bromo-2-cyclopropyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole, 6-bromo-2-cyclopropyl- has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit viral replication by targeting viral polymerases or proteases. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1H-Benzimidazole, 6-bromo-2-cyclopropyl- can be compared with other benzimidazole derivatives, such as:

1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2nd position instead of a cyclopropyl group.

1H-Benzimidazole, 6-chloro-2-cyclopropyl-: This compound has a chlorine atom at the 6th position instead of a bromine atom.

1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2nd position instead of a cyclopropyl group.

The uniqueness of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group can significantly influence its reactivity and interactions with biological targets.

Biological Activity

1H-Benzimidazole derivatives, including 6-bromo-2-cyclopropyl-, are of significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Compounds

Benzimidazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory effects. The presence of various substituents on the benzimidazole core can significantly influence their biological activity and therapeutic potential .

Anticancer Activity

Research has shown that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair. A study evaluated several benzimidazole derivatives for their ability to inhibit mammalian type I DNA topoisomerase activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells .

- Case Study : In vitro assays revealed that some benzimidazole derivatives, including those with bromine substitutions, demonstrated enhanced growth inhibition in cancer cells compared to their unsubstituted counterparts.

Antimicrobial Activity

Benzimidazole derivatives have also been recognized for their antimicrobial properties. The compound 1H-benzimidazole, 6-bromo-2-cyclopropyl-, has shown efficacy against various bacterial strains. Studies indicate that modifications at the 6-position can enhance antibacterial activity by increasing membrane permeability or inhibiting essential bacterial enzymes .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Topoisomerase inhibition | |

| Antimicrobial | Membrane disruption | |

| Anti-inflammatory | COX inhibition |

The biological activity of 1H-benzimidazole, 6-bromo-2-cyclopropyl-, is attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : The compound inhibits type I DNA topoisomerases, leading to interference in DNA replication and increased apoptosis in cancer cells .

- Antimicrobial Mechanisms : It disrupts bacterial cell membranes and inhibits critical enzymes involved in cell wall synthesis .

- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives indicates that substituents at specific positions can significantly enhance or diminish biological activity. For instance:

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

6-bromo-2-cyclopropyl-1H-benzimidazole |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) |

InChI Key |

RDVLEMPZZVOHAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.